Cas no 25249-56-3 (Poly(N-acetylglucosamine 1-phosphate))

Poly(N-acetylglucosamine 1-phosphate) structure
25249-56-3 structure
Nome del prodotto:Poly(N-acetylglucosamine 1-phosphate)
Numero CAS:25249-56-3
MF:C8H16NO9P
MW:301.187704086304
CID:263504
PubChem ID:440364

Poly(N-acetylglucosamine 1-phosphate) Proprietà chimiche e fisiche

Nomi e identificatori

    • Poly(N-acetylglucosamine 1-phosphate)
    • N-acetyl-alpha-D-glucosamine 1-phosphate
    • N-acetyl-alpha-glucosamine 1-phosphate
    • [(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
    • alpha-GlcNAc-1-P
    • NG1
    • CHEBI:16446
    • 1-(N-acetyl-alpha-D-glucosamine) phosphate
    • DTXSID00179902
    • CHEMBL1233078
    • GlcNAc1alpha-phosphate
    • SCHEMBL317138
    • 2-acetamido-2-deoxy-alpha-D-glucopyranose 1-(dihydrogen phosphate)
    • N-Acetylglucosamine 1-phosphate
    • 25249-56-3
    • Q27101910
    • 2-(ACETYLAMINO)-2-DEOXY-1-O-PHOSPHONO-ALPHA-D-GLUCOPYRANOSE
    • 119185-04-5
    • C04501
    • 119185-08-9
    • GN1
    • Epitope ID:150077
    • N-acetyl-alpha-D-glucosamine 1-(dihydrogen phosphate)
    • 2-acetamido-2-deoxy-1-O-phosphono-alpha-D-glucopyranose
    • alpha-GlcNAc-(1->O)PO3H2
    • 2-N-acetylglucosamine 1-phosphate
    • 2-acetamido-2-deoxy-1-O-phosphono-D-galactopyranose
    • 2-acetamido-2-deoxy-1-O-phosphono-alpha-D-galactopyranose
    • 2-(acetylamino)-2-deoxy-D-glucopyranose 1-(dihydrogen phosphate)
    • N-ACETYL-ALPHA-D-GALACTOSAMINE 1-PHOSPHATE
    • N-Acetyl-D-glucosamine 1-phosphate
    • 2-acetamido-2-deoxy-1-O-phosphono-D-glucopyranose
    • 2-acetamido-2-deoxy-D-glucopyranose 1-phosphate
    • N-acetylglucosamine-1-phosphate
    • Inchi: InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)
    • Chiave InChI: FZLJPEPAYPUMMR-UHFFFAOYSA-N
    • Sorrisi: CC(NC1C(O)C(O)C(CO)OC1OP(=O)(O)O)=O

Proprietà calcolate

  • Massa esatta: 301.05628
  • Massa monoisotopica: 301.05626809g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 9
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 5
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -3.7
  • Superficie polare topologica: 166Ų

Proprietà sperimentali

  • PSA: 165.78
Fornitori consigliati
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD